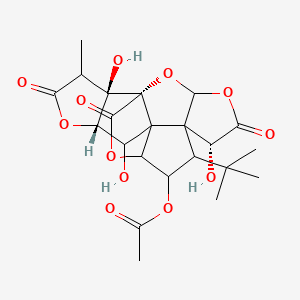

7alpha-OAc-ginkgolide B

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

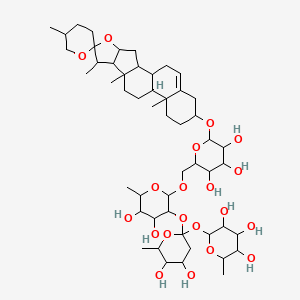

7α-OAc-ginkgolide B: is a bioactive compound derived from the leaves of the Ginkgo biloba tree. It belongs to the ginkgolide family, which includes several structurally related compounds. Ginkgolides are known for their diverse pharmacological effects, including anti-inflammatory, neuroprotective, and platelet-activating factor (PAF) receptor antagonism .

Preparation Methods

The synthetic routes to obtain 7α-OAc-ginkgolide B involve chemical modifications of naturally occurring ginkgolides. One common method is acetylation of ginkgolide B at the 7-position, resulting in 7α-OAc-ginkgolide B. The industrial production typically relies on extraction from Ginkgo biloba leaves or semisynthetic approaches using isolated ginkgolides as starting materials.

Chemical Reactions Analysis

Acetylation: The key reaction involves acetylating ginkgolide B at the 7-position using acetic anhydride or acetyl chloride. This process enhances its bioactivity.

Oxidation and Reduction: Ginkgolides can undergo oxidation (e.g., epoxidation) and reduction (e.g., hydrogenation) reactions, leading to modified derivatives.

Substitution: Substituents can be introduced at various positions to alter the compound’s properties.

Common Reagents: Acetic anhydride, acetyl chloride, oxidants (e.g., mCPBA), reducing agents (e.g., LiAlH₄), and Lewis acids.

Major Products: Besides 7α-OAc-ginkgolide B, other ginkgolide derivatives may form during these reactions.

Scientific Research Applications

Neuroprotection: 7α-OAc-ginkgolide B exhibits neuroprotective effects by modulating oxidative stress and inflammation pathways.

Anti-Inflammatory: It inhibits PAF receptor activation, reducing inflammation and allergic responses.

Cardiovascular Health: Some studies suggest cardiovascular benefits due to its platelet aggregation inhibition.

Cancer Research: Investigated for potential anticancer properties.

Mechanism of Action

PAF Receptor Antagonism: 7α-OAc-ginkgolide B competes with PAF for binding to its receptor, blocking pro-inflammatory signaling.

Antioxidant Activity: It scavenges free radicals, protecting neurons and other cells.

Comparison with Similar Compounds

Ginkgolide A: Similar structure but lacks the acetyl group at the 7-position.

Ginkgolide C: Another member of the ginkgolide family with distinct biological effects.

Properties

Molecular Formula |

C22H26O12 |

|---|---|

Molecular Weight |

482.4 g/mol |

IUPAC Name |

[(1S,6R,13S,17R)-8-tert-butyl-6,12,17-trihydroxy-16-methyl-5,15,18-trioxo-2,4,14,19-tetraoxahexacyclo[8.7.2.01,11.03,7.07,11.013,17]nonadecan-9-yl] acetate |

InChI |

InChI=1S/C22H26O12/c1-6-14(26)31-13-10(24)20-12-8(30-7(2)23)9(18(3,4)5)19(20)11(25)15(27)33-17(19)34-22(20,16(28)32-12)21(6,13)29/h6,8-13,17,24-25,29H,1-5H3/t6?,8?,9?,10?,11-,12?,13-,17?,19?,20?,21+,22-/m0/s1 |

InChI Key |

PTVXMWRAVPFHBG-OIYCRRHPSA-N |

Isomeric SMILES |

CC1C(=O)O[C@@H]2[C@]1([C@]34C(=O)OC5C3(C2O)C6([C@H](C(=O)OC6O4)O)C(C5OC(=O)C)C(C)(C)C)O |

Canonical SMILES |

CC1C(=O)OC2C1(C34C(=O)OC5C3(C2O)C6(C(C5OC(=O)C)C(C)(C)C)C(C(=O)OC6O4)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rac-(2R,4R)-7-(1H-1,2,3,4-tetrazol-5-yl)-8,9-diazatricyclo[4.3.0.0,2,4]nona-1(6),7-diene, cis](/img/structure/B10771360.png)

![2-[[(1R,5S)-6-[(3-chlorophenyl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylimidazo[4,5-b]pyridine](/img/structure/B10771364.png)

![2-[2-[[5-[(4-Fluorophenyl)methyl]-1-[(4-methoxyphenyl)methyl]-4,6-dioxo-1,3,5-triazin-2-yl]amino]ethyl]guanidine](/img/structure/B10771367.png)

![2-[[(1R,5S)-6-[(5-chloropyridin-2-yl)methoxymethyl]-3-azabicyclo[3.1.0]hexan-3-yl]methyl]-1-methylbenzimidazole](/img/structure/B10771385.png)

![(2S)-2-{[(4S)-3-(benzenesulfonyl)-5,5-dimethyl-1,3-thiazolidin-4-yl]formamido}-3-[(benzylcarbamoyl)amino]propanoic acid](/img/structure/B10771397.png)

![[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphinothioyl]oxy-[[[[(3R,4S,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-sulfanylphosphoryl]oxy-hydroxyphosphoryl]-chloromethyl]phosphinic acid](/img/structure/B10771401.png)

![2-[[2-(4-hydroxy-3-iodanylphenyl)ethylamino]methyl]-3,4-dihydro-2H-naphthalen-1-one](/img/structure/B10771412.png)

![[3H]eletriptan](/img/structure/B10771413.png)

![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10771420.png)

![[3H]-Paroxetine](/img/structure/B10771422.png)